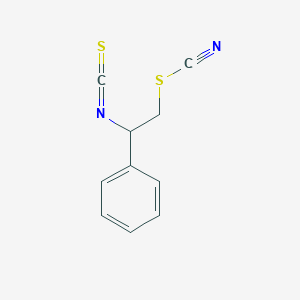
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (R-S-C≡N) attached to a phenylethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester typically involves the reaction of phenylethylamine with thiophosgene or phenyl chlorothionoformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NCS} + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Preparation of Reactants: Phenylethylamine and thiophosgene are prepared and purified.
Reaction: The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives or other substituted products.
Applications De Recherche Scientifique
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the phenylethyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a phenylethyl group.
Allyl isothiocyanate: Contains an allyl group instead of a phenylethyl group.
Uniqueness
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is unique due to the presence of both the phenylethyl and isothiocyanate groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60211-94-1 |
|---|---|
Formule moléculaire |
C10H8N2S2 |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
(2-isothiocyanato-2-phenylethyl) thiocyanate |
InChI |
InChI=1S/C10H8N2S2/c11-7-14-6-10(12-8-13)9-4-2-1-3-5-9/h1-5,10H,6H2 |
Clé InChI |
OUIODTSFAXIGMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CSC#N)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)


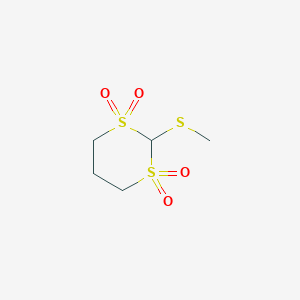
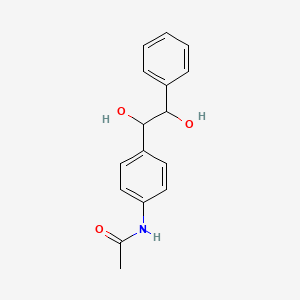


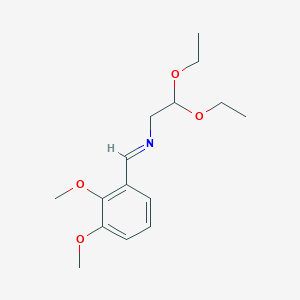
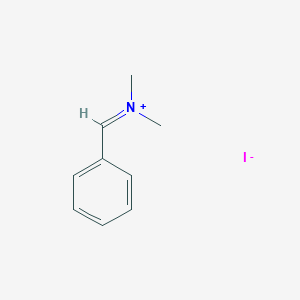
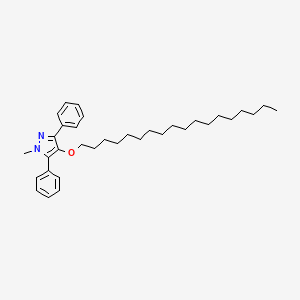

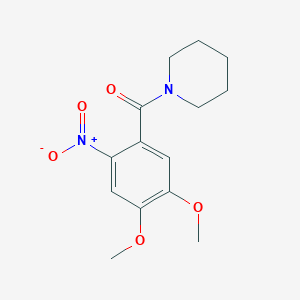
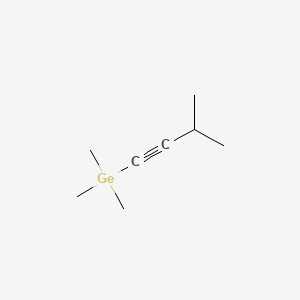
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
